Cas no 2228402-46-6 (2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)ethanethioamide)

2-(3-tert-Butyl-1-methyl-1H-pyrazol-5-yl)ethanethioamide is a specialized thiourea derivative featuring a tert-butyl-substituted pyrazole core. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate for heterocyclic synthesis. The tert-butyl group enhances steric and electronic properties, while the thioamide functionality provides reactivity for further derivatization, such as cyclization or nucleophilic substitution. Its structural framework may be useful in the development of biologically active molecules, particularly in agrochemical and pharmaceutical research. The compound's stability and defined reactivity profile make it a practical choice for exploratory studies in ligand design and small-molecule modulation.
2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)ethanethioamide structure
2228402-46-6 structure
Product Name:2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)ethanethioamide
CAS No:2228402-46-6
MF:C10H17N3S
MW:211.327080488205
CID:6518847
PubChem ID:149404066
Update Time:2025-10-05

2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)ethanethioamide Chemical and Physical Properties

Names and Identifiers

    • 2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)ethanethioamide
    • 2228402-46-6
    • EN300-1770060
    • Inchi: 1S/C10H17N3S/c1-10(2,3)8-5-7(6-9(11)14)13(4)12-8/h5H,6H2,1-4H3,(H2,11,14)
    • InChI Key: YPYFMIDGRJUMKM-UHFFFAOYSA-N
    • SMILES: S=C(CC1=CC(C(C)(C)C)=NN1C)N

Computed Properties

  • Exact Mass: 211.11431873g/mol
  • Monoisotopic Mass: 211.11431873g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 75.9Ų

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2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)ethanethioamide Related Literature

Additional information on 2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)ethanethioamide

2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)ethanethioamide: A Comprehensive Overview

The compound 2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)ethanethioamide (CAS No. 2228402-46-6) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical systems. The molecule is characterized by a pyrazole ring system, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of the tert-butyl group and the methyl substituent on the pyrazole ring imparts steric bulk, which can influence the compound's reactivity and stability.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly in the development of bioactive compounds with potential therapeutic applications. The ethanethioamide functional group in this compound adds another layer of complexity, as it introduces sulfur into the structure, which can enhance the molecule's ability to form hydrogen bonds or participate in other non-covalent interactions. These properties make 2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)ethanethioamide a promising candidate for exploring new drug delivery systems or as a building block in organic synthesis.

From a synthetic perspective, the preparation of this compound involves a multi-step process that typically begins with the synthesis of the pyrazole ring. The tert-butyl and methyl substituents are introduced through carefully controlled reactions, often involving alkylation or substitution techniques. The final step involves the attachment of the ethanethioamide group, which requires precise conditions to ensure optimal yield and purity. Researchers have explored various catalysts and reaction conditions to optimize this process, with recent advancements focusing on green chemistry principles to minimize environmental impact.

The structural integrity of 2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)ethanethioamide has been analyzed using advanced spectroscopic techniques such as NMR and IR spectroscopy. These studies have provided insights into the molecule's conformational flexibility and electronic properties. For instance, the steric hindrance introduced by the tert-butyl group has been shown to restrict certain modes of rotation within the molecule, potentially influencing its solubility and bioavailability.

In terms of applications, this compound has shown promise in materials science as a precursor for constructing advanced materials with tailored properties. For example, its ability to form stable complexes with metal ions makes it a valuable component in coordination chemistry. Recent research has also explored its use in catalysis, where it has demonstrated potential as a ligand in transition metal-catalyzed reactions.

The environmental impact of 2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)ethanethioamide is another area of active investigation. Studies have been conducted to assess its biodegradability and toxicity under various conditions. Preliminary findings suggest that while the compound exhibits moderate stability under standard conditions, it can undergo degradation under specific environmental stressors such as UV light or microbial activity.

Looking ahead, the development of novel synthetic routes for this compound remains a key focus area. Researchers are exploring alternative methods that could enhance scalability while reducing costs. Additionally, there is growing interest in understanding its interactions with biological systems at a molecular level, which could pave the way for new therapeutic applications.

In conclusion, 2-(3-tert-butyl-1-methyl-1H-pyrazol-5-y ethanethioamide (CAS No. 2228402466) is a versatile compound with significant potential across multiple disciplines. Its unique structure and functional groups make it an attractive target for both fundamental research and applied development efforts. As our understanding of this compound continues to grow, it is likely to play an increasingly important role in advancing modern chemistry and materials science.

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